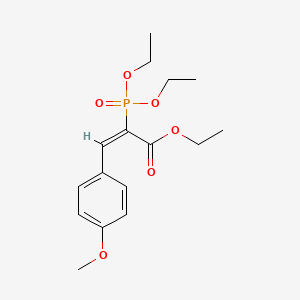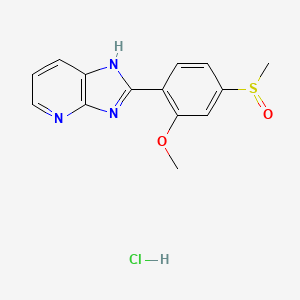
5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate is a complex organophosphorus compound It is characterized by its unique structure, which includes a tetrahydro-1H-2-benzophosphepinium ring system substituted with methyl and diphenyl groups The hexafluorophosphate anion provides stability to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate typically involves the following steps:
Formation of the Benzophosphepinium Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydro-1H-2-benzophosphepinium ring. This can be achieved through a series of condensation reactions under controlled conditions.
Substitution Reactions: The introduction of methyl and diphenyl groups is carried out through substitution reactions. These reactions often require the use of catalysts and specific reagents to ensure selective substitution.
Anion Exchange: The final step involves the exchange of the counterion with hexafluorophosphate. This is typically done using a hexafluorophosphate salt in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
科学的研究の応用
5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphorus metabolism is a factor.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
作用機序
The mechanism of action of 5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, affecting their function. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 5,8-dimethyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate
- 2-methyl-5,5-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate
Uniqueness
5-methyl-2,2-diphenyl-2,3,4,5-tetrahydro-1H-2-benzophosphepinium hexafluorophosphate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 5-position and the diphenyl groups at the 2-position contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
54230-00-1 |
|---|---|
分子式 |
C23H24F6P2 |
分子量 |
476.4 g/mol |
IUPAC名 |
5-methyl-2,2-diphenyl-1,3,4,5-tetrahydro-2-benzophosphepin-2-ium;hexafluorophosphate |
InChI |
InChI=1S/C23H24P.F6P/c1-19-16-17-24(21-11-4-2-5-12-21,22-13-6-3-7-14-22)18-20-10-8-9-15-23(19)20;1-7(2,3,4,5)6/h2-15,19H,16-18H2,1H3;/q+1;-1 |
InChIキー |
OFFOMXKDDFPLDP-UHFFFAOYSA-N |
正規SMILES |
CC1CC[P+](CC2=CC=CC=C12)(C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


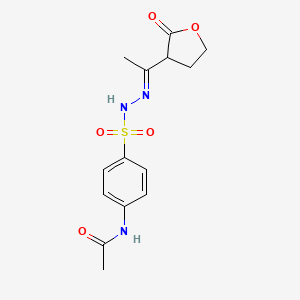
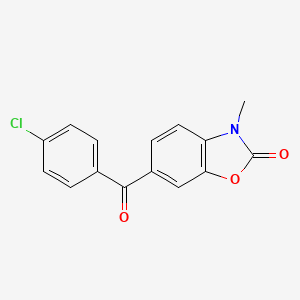


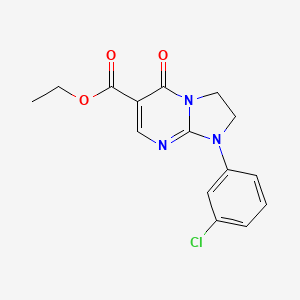
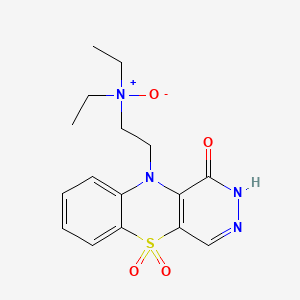

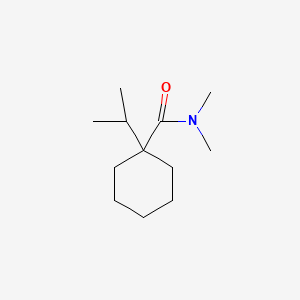

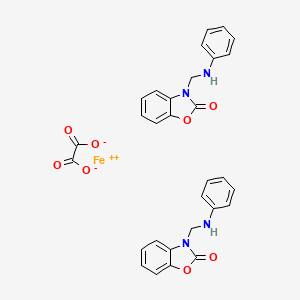

![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)
